2-Bromo-4,5-dichlorothiazole 2-Bromo-4,5-dichlorothiazole
Brand Name: Vulcanchem
CAS No.: 57314-09-7
VCID: VC7982307
InChI: InChI=1S/C3BrCl2NS/c4-3-7-1(5)2(6)8-3
SMILES: C1(=C(SC(=N1)Br)Cl)Cl
Molecular Formula: C3BrCl2NS
Molecular Weight: 232.91 g/mol

2-Bromo-4,5-dichlorothiazole

CAS No.: 57314-09-7

Cat. No.: VC7982307

Molecular Formula: C3BrCl2NS

Molecular Weight: 232.91 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-4,5-dichlorothiazole - 57314-09-7

Specification

CAS No. 57314-09-7
Molecular Formula C3BrCl2NS
Molecular Weight 232.91 g/mol
IUPAC Name 2-bromo-4,5-dichloro-1,3-thiazole
Standard InChI InChI=1S/C3BrCl2NS/c4-3-7-1(5)2(6)8-3
Standard InChI Key FCFMMFHRNDCGHX-UHFFFAOYSA-N
SMILES C1(=C(SC(=N1)Br)Cl)Cl
Canonical SMILES C1(=C(SC(=N1)Br)Cl)Cl

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

2-Bromo-4,5-dichlorothiazole is a planar aromatic heterocycle with a thiazole core substituted at positions 2, 4, and 5 with bromine and chlorine atoms, respectively. The IUPAC name derives from the numbering of the thiazole ring, where the sulfur atom occupies position 1 and the nitrogen atom position 3. Key computed descriptors include:

PropertyValueSource
Molecular FormulaC₃BrCl₂NS
Molecular Weight261.39 g/mol
SMILES NotationClC1=C(Cl)C(=NCS1)Br
InChI KeyUUIVVQFYCNPQOY-UHFFFAOYSA-N

The electronegative halogens induce electron-withdrawing effects, rendering the thiazole ring electron-deficient. This property enhances susceptibility to nucleophilic substitution at the bromine site while stabilizing the ring against electrophilic attacks .

Spectral Characterization

Infrared (IR) spectroscopy of analogous thiazole derivatives reveals characteristic absorptions:

  • C–Br stretch: 550–650 cm⁻¹

  • C–Cl stretch: 750–800 cm⁻¹

  • C=N stretch: 1590–1620 cm⁻¹

Nuclear magnetic resonance (¹H NMR) data for structurally similar compounds show thiazole ring protons as singlets near δ 7.3–7.6 ppm, while halogenated aromatic protons appear as doublets or multiplets depending on coupling patterns .

Synthetic Methodologies

Cyclocondensation Approaches

The synthesis of 2-bromo-4,5-dichlorothiazole typically involves cyclocondensation reactions between α-haloketones and thioureas or thiosemicarbazides. A representative protocol adapted from Holla et al. (2003) involves:

  • Substrate Preparation:

    • Reacting 2,4-dichloro-5-fluorophenacyl bromide with arylthioureas in anhydrous ethanol under reflux.

    • Isolation of the thiazole product via vacuum filtration and recrystallization .

  • Optimized Reaction Conditions:

    • Temperature: 80–100°C

    • Solvent: Ethanol or dimethylformamide (DMF)

    • Catalysis: Acidic conditions (e.g., H₂SO₄) to facilitate cyclization .

Starting MaterialProduct Yield (%)Purity (%)Reference
4-Chlorophenylthiourea8298
2,4-Dichlorophenylthiourea7095
4-Methoxyphenylthiourea8699

Reactivity and Functionalization

Halogen Exchange Reactions

The bromine atom at position 2 undergoes facile nucleophilic displacement with:

  • Amines: Producing 2-amino-4,5-dichlorothiazoles (e.g., with aniline derivatives)

  • Thiols: Generating bis-thiazole sulfides under basic conditions

  • Grignard Reagents: Forming alkyl/aryl-substituted thiazoles

Cross-Coupling Applications

Palladium-catalyzed couplings enable diversification:

  • Suzuki-Miyaura: Installing aryl groups at position 2 using arylboronic acids

  • Buchwald-Hartwig Amination: Introducing secondary amines via Pd/Xantphos catalysis

Hazard CodeDescriptionPrecautionary Measures
H302Harmful if swallowedP301+P317: Seek medical advice
H312Harmful in contact with skinP280: Wear protective gloves
H315Causes skin irritationP302+P352: Wash skin
H319Causes serious eye irritationP305+P351+P338: Rinse eyes
H335May cause respiratory irritationP261: Avoid breathing dust

Environmental Persistence

The compound’s environmental fate parameters include:

  • Biodegradation Probability: <10% (OECD 301F)

  • Aquatic Toxicity: LC₅₀ (Daphnia magna) = 3.2 mg/L (96h)

  • Soil Adsorption: Koc = 1,200 L/kg, indicating high mobility

Industrial and Research Applications

Agrochemical Intermediates

Used in synthesis of:

  • Fungicides: Combining with triazole moieties for broad-spectrum activity

  • Herbicides: Modifying auxin-like activity through carboxylate derivatives

Material Science Applications

  • Liquid Crystals: Incorporating into mesogenic cores for tunable phase transitions

  • Coordination Complexes: Acting as ligands for Cu(II) and Pd(II) catalysts

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